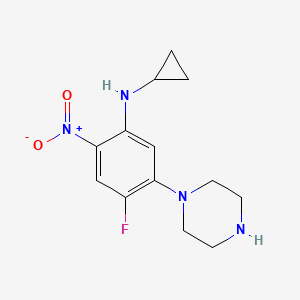
N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline is a chemical compound with the molecular formula C12H14FN3O2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, a nitro group, and a piperazine ring attached to an aniline core
Preparation Methods
The synthesis of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Cyclopropylation: The addition of a cyclopropyl group to the aniline ring.
Piperazine Introduction: The attachment of a piperazine ring to the aniline core.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can be compared with similar compounds such as:
N-Cyclopropyl-4-fluoro-2-nitroaniline: Lacks the piperazine ring, which may affect its biological activity.
4-Chloro-N-cyclopropyl-2-nitroaniline: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties.
5-Fluoro-N-neopentyl-2-nitroaniline: Contains a neopentyl group instead of a piperazine ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
135861-05-1 |
|---|---|
Molecular Formula |
C13H17FN4O2 |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-cyclopropyl-4-fluoro-2-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C13H17FN4O2/c14-10-7-13(18(19)20)11(16-9-1-2-9)8-12(10)17-5-3-15-4-6-17/h7-9,15-16H,1-6H2 |
InChI Key |
AARASCRJLBECJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


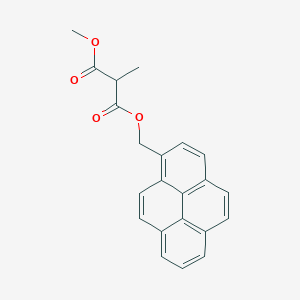
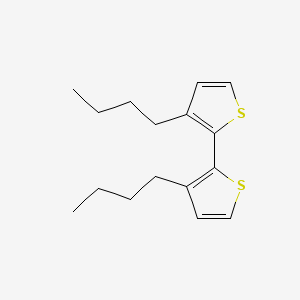
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
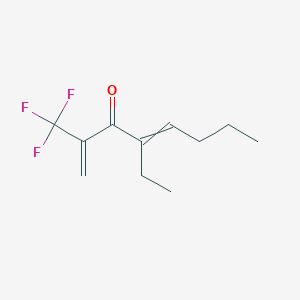
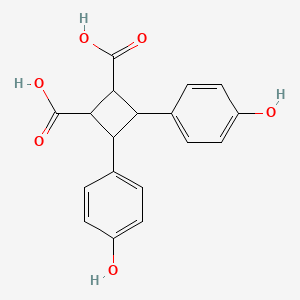
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

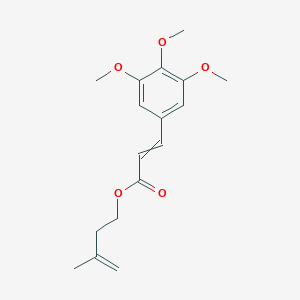
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

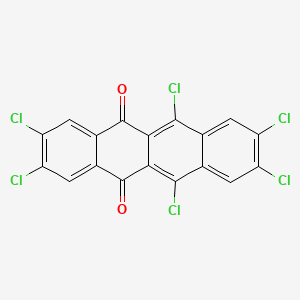
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
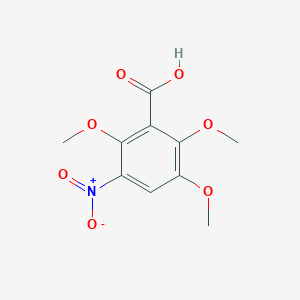
oxophosphanium](/img/structure/B14269673.png)
